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Compound of Interest

Compound Name: Coprexa

Cat. No.: B108656 Get Quote

Disclaimer: The compound "Coprexa" was not identified in the available literature. This

document pertains to Olanzapine, marketed as Zyprexa®, which is presumed to be the

intended subject of the query.

Introduction

Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of

schizophrenia and bipolar disorder.[1][2] A thienobenzodiazepine derivative, olanzapine was

developed by scientists at Eli Lilly and Company as a chemical analog of clozapine.[2][3] It was

patented in 1991 and received approval for medical use in the United States in 1996.[4]

Olanzapine exhibits a broad pharmacological profile with high-affinity antagonism at dopamine

D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.

[1] This multi-receptor binding profile is believed to contribute to its efficacy in treating both the

positive and negative symptoms of schizophrenia.[1]

Discovery and Development
The development of olanzapine was driven by the search for a safer alternative to clozapine,

which, despite its efficacy, carries a risk of agranulocytosis. Researchers at Eli Lilly investigated

a series of thiophene isosteres of clozapine, leading to the discovery of the

thienobenzodiazepine analog, olanzapine.[2] Preclinical studies confirmed its potent antagonist

activity at both serotonin 5-HT2 and dopamine D2 receptors, suggesting its potential as an

effective antipsychotic agent.[2] Subsequent clinical trials demonstrated its efficacy in treating

schizophrenia, leading to its FDA approval in 1996.[2][5]
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Synthesis Pathway
The chemical synthesis of olanzapine has been disclosed in several patents and scientific

articles. A common route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b]

[4]benzodiazepine with N-methylpiperazine.[6] An alternative final step described in early

patents involves the reduction of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile,

followed by treatment with N-methylpiperazine.[4]

Key Synthesis Steps
The synthesis can be broadly outlined as follows:

Formation of the Thiophenecarbonitrile Intermediate: A common starting point is the

synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[7]

Reduction and Cyclization: The nitro group of the intermediate is reduced to an amine, which

then undergoes cyclization to form the thienobenzodiazepine ring system.[4]

Introduction of the Methylpiperazine Moiety: The final step involves the reaction of the

thienobenzodiazepine intermediate with N-methylpiperazine to yield olanzapine.[4][6]
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A simplified representation of a common Olanzapine synthesis pathway.
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Experimental Protocols
Synthesis of Olanzapine
A representative laboratory-scale synthesis of olanzapine is described as follows:

Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][4]benzodiazepine and N-

methylpiperazine are charged into a round-bottom flask equipped with a reflux condenser,

stirrer, and thermometer.[6]

Solvent: A C1 to C4 alcoholic solvent such as 1-propanol is used.[6]

Reaction Conditions: The reaction mixture is heated to approximately 110°C under a

nitrogen atmosphere and refluxed overnight.[6]

Workup and Isolation: After cooling, water is added to precipitate the solid product, which is

then isolated by filtration.[6]

Receptor Binding Assays
The affinity of olanzapine for various neurotransmitter receptors is determined using in vitro

radioligand binding assays.

Preparation: Cell membranes from tissues or cell lines expressing the target receptor are

prepared.[8]

Assay: The membranes are incubated with a specific radioligand for the receptor of interest

and varying concentrations of olanzapine.[8]

Measurement: The amount of bound radioligand is measured, and the concentration of

olanzapine that inhibits 50% of the specific binding (IC50) is determined.

Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the

Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways
Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine

D2 and serotonin 5-HT2A receptors.[9] The blockade of D2 receptors in the mesolimbic
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pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations

and delusions.[1] Antagonism of 5-HT2A receptors in the frontal cortex is believed to contribute

to the amelioration of negative symptoms and cognitive deficits.

Recent research suggests that olanzapine's effects may also be mediated through the

modulation of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-

Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[10] Chronic treatment

with olanzapine has been shown to activate the Stat3 signal transduction pathway.[11]
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Olanzapine's interaction with key receptors and downstream signaling pathways.

Quantitative Data
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The following tables summarize key quantitative data related to olanzapine's receptor binding

and clinical occupancy.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine

Receptor Ki (nM)

Dopamine D1 High Affinity

Dopamine D2 High Affinity

Dopamine D4 High Affinity

Serotonin 5-HT2A High Affinity

Serotonin 5-HT2C High Affinity

Serotonin 5-HT3 High Affinity

α1-Adrenergic High Affinity

Histamine H1 High Affinity

Muscarinic (M1-M5) High Affinity

Source: Data compiled from multiple in vitro binding studies.[8]

Table 2: Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy in Patients

Daily Dose (mg)
D2 Receptor Occupancy
(%)

5-HT2A Receptor
Occupancy (%)

5 ~43-60% ~85%

10 ~71% ~88%

20 ~80% ~93%

30-40 83-88% >90%

Source: Data from positron emission tomography (PET) imaging studies.[4][12]
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Conclusion
Olanzapine is a well-established atypical antipsychotic with a complex pharmacology. Its

discovery marked a significant advancement in the treatment of schizophrenia, offering an

effective alternative to older medications. The synthesis of olanzapine is a multi-step process

that has been refined for industrial-scale production. Its mechanism of action, centered on the

antagonism of dopamine and serotonin receptors, is increasingly understood to involve the

modulation of key intracellular signaling pathways. The quantitative data on receptor binding

and occupancy provide a clear rationale for its clinical efficacy and side-effect profile. Further

research into the intricate signaling cascades affected by olanzapine may open new avenues

for the development of even more targeted and effective antipsychotic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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